molecular formula C19H14Te B12617726 2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene CAS No. 920977-37-3

2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene

Cat. No.: B12617726
CAS No.: 920977-37-3
M. Wt: 369.9 g/mol
InChI Key: GLRVIHHWYCUGKZ-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene is a heterocyclic compound that belongs to the class of tellurophenes Tellurophenes are five-membered rings containing a tellurium atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene typically involves palladium-catalyzed coupling reactions. One common method is the Sonogashira coupling reaction, which involves the reaction of a tellurophene derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction is carried out under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene can undergo various types of chemical reactions, including:

    Oxidation: The tellurium atom in the compound can be oxidized to form telluroxides or tellurones.

    Reduction: The compound can be reduced to form tellurium-containing anions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the tellurium atom or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of telluroxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene involves its interaction with molecular targets through its tellurium atom. The tellurium atom can participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the compound’s aromatic structure allows it to interact with biological membranes and other cellular components, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene
  • 3-Ethynyl-2-(phenylethynyl)thiophene
  • 3-Ethynyl-2-[(4-methylphenyl)ethynyl]thiophene

Uniqueness

This compound is unique due to the presence of the tellurium atom, which imparts distinct electronic and chemical properties compared to its sulfur analogs. The tellurium atom enhances the compound’s ability to participate in redox reactions and provides unique opportunities for applications in materials science and pharmaceuticals .

Properties

CAS No.

920977-37-3

Molecular Formula

C19H14Te

Molecular Weight

369.9 g/mol

IUPAC Name

2-[2-(4-methylphenyl)ethynyl]-5-phenyltellurophene

InChI

InChI=1S/C19H14Te/c1-15-7-9-16(10-8-15)11-12-18-13-14-19(20-18)17-5-3-2-4-6-17/h2-10,13-14H,1H3

InChI Key

GLRVIHHWYCUGKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=C([Te]2)C3=CC=CC=C3

Origin of Product

United States

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